The synthesis of cinnamamide derivatives typically involves the reaction of cinnamic acid or its derivatives with various amines. Specific reaction conditions, such as solvents, temperature, and catalysts, can be modified to optimize the yield and purity of the desired product. For instance, researchers have synthesized a series of N-substituted cinnamamide derivatives by reacting cinnamic acid with various amino alcohols in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) [].
Molecular Structure Analysis
The molecular structure of cinnamamide derivatives significantly influences their pharmacological activity. Studies have shown that the presence of specific functional groups and their spatial arrangement are crucial for binding to target receptors or enzymes [, ]. For example, the presence of a hydroxyl group and an aromatic ring in close proximity has been identified as a key structural feature for anticonvulsant activity in some cinnamamide derivatives []. X-ray crystallography studies have provided valuable insights into the three-dimensional structures of these compounds, revealing important intermolecular interactions, such as hydrogen bonding, that contribute to their activity [].
Applications
Anticonvulsant Agents: Several studies highlight the potential of cinnamamide derivatives as anticonvulsant agents. Researchers have investigated their efficacy in various animal models of epilepsy and seizures, demonstrating promising results [, , ].
Compound Description: KM-568 is a cinnamamide derivative that has demonstrated significant anticonvulsant activity in various animal models of epilepsy and seizures []. It exhibits efficacy in both acute and chronic seizure models, including those induced electrically and chemically []. Additionally, KM-568 demonstrates a favorable safety profile, exhibiting moderate stability in vitro and no mutagenic potential [].
Relevance: KM-568 shares a core structure with N-(2-hydroxy-2-phenylpropyl)cinnamamide, both containing the cinnamamide moiety (3-phenylprop-2-enamide). The key structural difference lies in the N-substituent, where KM-568 has a 2-hydroxypropyl group compared to the 2-hydroxy-2-phenylpropyl group in the target compound []. This similarity highlights the potential of modifying the N-substituent to modulate the anticonvulsant properties of cinnamamide derivatives.
Compound Description: This compound is a cinnamamide derivative characterized by an E conformation for both the imine and ethylene bonds []. It displays intramolecular hydrogen bonding involving the amide oxygen, amide hydrogen, and the hydroxy group []. Intermolecular hydrogen bonding leads to the formation of helical chains within the crystal structure [].
Relevance: This compound, like N-(2-hydroxy-2-phenylpropyl)cinnamamide, belongs to the cinnamamide class of compounds, sharing the 3-phenylprop-2-enamide core structure []. This emphasizes the relevance of the cinnamamide moiety in different chemical contexts and its potential role in various biological activities.
Compound Description: This compound is another cinnamamide derivative exhibiting an intramolecular N—H⋯O hydrogen bond []. The crystal structure reveals zigzag chains formed via intermolecular O—H⋯O hydrogen bonds [].
Relevance: Similar to N-(2-hydroxy-2-phenylpropyl)cinnamamide, this compound possesses the characteristic cinnamamide core structure (3-phenylprop-2-enamide) []. The variations in substituents and their spatial arrangements highlight the versatility of this chemical scaffold for exploring diverse biological activities.
Compound Description: This compound, a cinnamamide derivative, crystallizes with water molecules in its structure []. It displays a network of intermolecular hydrogen bonding involving O-H...O and N-H...O interactions, contributing to the stability of the crystal packing [].
Relevance: This compound, along with N-(2-hydroxy-2-phenylpropyl)cinnamamide, belongs to the cinnamamide family, sharing the common 3-phenylprop-2-enamide core structure []. The study emphasizes the importance of the cinnamamide pharmacophore in influencing anticonvulsant activity and highlights the impact of different N-substituents and their spatial arrangements on biological properties.
Compound Description: This cinnamamide derivative exhibits an intramolecular hydrogen bond between the carbonyl group and the hydroxy group, a feature not observed before in similar compounds []. It also displays disorder in the crystal structure regarding the substituent at the N atom [].
Relevance: This compound shares the cinnamamide core (3-phenylprop-2-enamide) with N-(2-hydroxy-2-phenylpropyl)cinnamamide, emphasizing the significance of this moiety in pharmaceutical research []. The unique intramolecular hydrogen bonding pattern observed in this analogue emphasizes the potential for structural variations to influence molecular interactions and potentially biological activity.
Compound Description: This cinnamamide derivative displays a disordered substituent at the N atom within its crystal structure []. Intermolecular hydrogen bonding, predominantly O-H...O and N-H...O interactions, contributes to the stability of the crystal packing [].
Relevance: This compound, like N-(2-hydroxy-2-phenylpropyl)cinnamamide, is a member of the cinnamamide class, sharing the core 3-phenylprop-2-enamide structure []. Its inclusion in this study further underscores the importance of the cinnamamide pharmacophore and the potential for modulating biological activity through modifications to the N-substituent.
Compound Description: This cinnamamide derivative crystallizes with one molecule in the asymmetric unit []. The crystal structure is stabilized by intermolecular O-H...O and N-H...O hydrogen bonds, contributing to its stability [].
Relevance: This compound shares the fundamental cinnamamide core (3-phenylprop-2-enamide) with N-(2-hydroxy-2-phenylpropyl)cinnamamide, highlighting the significance of this structural motif for potential anticonvulsant activity []. The study suggests that the presence of an electron-donating atom like oxygen and a hydrogen atom within the N-substituent might be beneficial for interacting with potential molecular targets and influencing anticonvulsant properties.
Compound Description: This cinnamamide derivative crystallizes with one molecule in the asymmetric unit []. Its crystal structure is stabilized by intermolecular O-H...O and N-H...O hydrogen bonds, indicating their important role in crystal packing [].
Relevance: This compound, like N-(2-hydroxy-2-phenylpropyl)cinnamamide, belongs to the cinnamamide family of compounds, sharing the common 3-phenylprop-2-enamide core structure []. Its inclusion in this study emphasizes the potential for discovering novel anticonvulsant agents by exploring variations in the N-substituent while retaining the key cinnamamide pharmacophore.
Compound Description: This compound, also a cinnamamide derivative, crystallizes with two molecules in the asymmetric unit []. It exhibits intermolecular O-H...O hydrogen bonds that contribute to the stability of its crystal structure [].
Relevance: Similar to N-(2-hydroxy-2-phenylpropyl)cinnamamide, this compound contains the crucial 3-phenylprop-2-enamide core structure, emphasizing the importance of this moiety for potential anticonvulsant activity []. The variations in the N-substituents within this series of compounds suggest that incorporating an electron-donating atom like oxygen, along with a hydrogen atom, within the substituent may be advantageous for anticonvulsant activity.
N-Hydroxy-3-Phenylprop-2-Enamide (CPD1)
Compound Description: CPD1 represents a simple hydroxamic acid derivative investigated for its potential as a histone deacetylase-like protein (HDLP) inhibitor []. While exhibiting some binding affinity to HDLP, it demonstrated lower stability and binding energy compared to other tested compounds, suggesting a limited potential as a potent HDLP inhibitor [].
Relevance: CPD1 shares the core structure of cinnamamide (3-phenylprop-2-enamide) with the target compound, N-(2-hydroxy-2-phenylpropyl)cinnamamide []. The difference lies in the N-substituent, where CPD1 features a simple hydroxy group, whereas the target compound has a 2-hydroxy-2-phenylpropyl group. This structural similarity highlights the role of the cinnamamide moiety in potential HDLP inhibition and the impact of N-substitution on the activity and stability of the resulting molecules.
Compound Description: This compound is a potent μ-opioid receptor (MOR) agonist with sub-nanomolar potency, surpassing the potency of the unsubstituted N-phenethylnormetazocine and exhibiting approximately 30 times greater potency than morphine [].
Compound Description: This compound exhibits sub-nanomolar potency at the MOR and full efficacy in vitro, surpassing the potency of the unsubstituted N-phenethylnormetazocine and displaying approximately 40 times greater potency than morphine [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.